molecular formula C10H11F2N3O B2550137 4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1018126-34-5

4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B2550137
CAS No.: 1018126-34-5
M. Wt: 227.215
InChI Key: BRVPFCDIAOKJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method includes the difluoromethylation of a pyrazolo[3,4-b]pyridine precursor. This process can be achieved through various difluoromethylation reagents and catalysts, such as metal-based methods that transfer CF2H to C(sp2) sites . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
  • Ethyl-5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate
  • 3,5-Bis(difluoromethyl)-1H-pyrazole

Uniqueness

4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine core. The presence of both difluoromethyl and ethyl groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(difluoromethyl)-2-ethyl-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3O/c1-3-15-5(2)8-6(9(11)12)4-7(16)13-10(8)14-15/h4,9H,3H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVPFCDIAOKJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C(=CC(=O)NC2=N1)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.